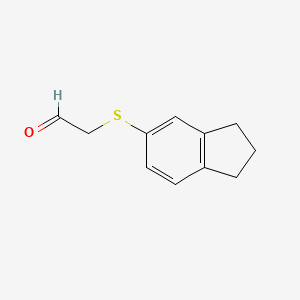
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde is an organic compound with the molecular formula C11H12OS It is characterized by the presence of an indene ring system fused with a sulfanyl group and an acetaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde typically involves the reaction of 2,3-dihydro-1H-indene with a suitable sulfanylating agent, followed by the introduction of the acetaldehyde group. The reaction conditions often require the use of a base to facilitate the formation of the sulfanyl group and an oxidizing agent to introduce the aldehyde functionality.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid.
Reduction: 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme-substrate interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde exerts its effects depends on its interaction with molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The aldehyde group can also participate in various biochemical reactions, such as forming Schiff bases with amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid
- 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)ethanol
Uniqueness
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde is unique due to the presence of both a sulfanyl group and an aldehyde group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only contain one of these functional groups.
Propriétés
Formule moléculaire |
C11H12OS |
|---|---|
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde |
InChI |
InChI=1S/C11H12OS/c12-6-7-13-11-5-4-9-2-1-3-10(9)8-11/h4-6,8H,1-3,7H2 |
Clé InChI |
WLPXURMIEPAKIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)SCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


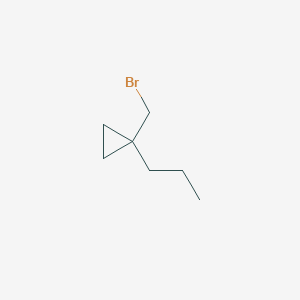
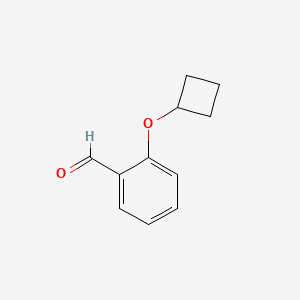
![5-[(Methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13218128.png)

![N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B13218142.png)
![2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile](/img/structure/B13218153.png)

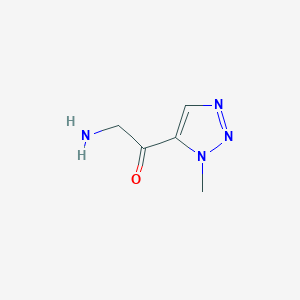


![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)
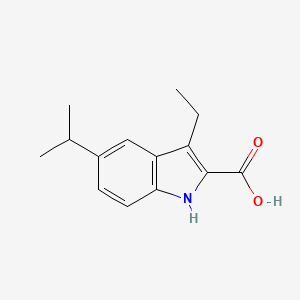

![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)
